ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
This compound is a derivative of thiochromeno[4,3-b]pyran, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and crystallization of related pyran derivatives have been extensively studied. For example, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was synthesized, and its crystal structure was analyzed to reveal a six-membered ring adopting a boat conformation, with significant implications for understanding the structural dynamics of similar compounds (Wangchun Xiang, 2004). This research underlines the importance of crystallography in understanding the physical characteristics and potential applications of pyran derivatives.
Corrosion Inhibition
Pyran derivatives have been identified as effective corrosion inhibitors, which is significant for industrial applications, especially in protecting metals from corrosion. A study demonstrated that pyranpyrazole derivatives show remarkable corrosion inhibition properties for mild steel, suggesting potential utility in industrial pickling processes. The study combined experimental techniques with Density Functional Theory (DFT) calculations, highlighting the molecular interactions contributing to the inhibition efficiency (P. Dohare et al., 2017). Another study focused on the corrosion mitigation of mild steel in sulfuric acid solutions by different pyran derivatives, emphasizing their high inhibition efficiency and adsorption mechanism (J. Saranya et al., 2020).
Materials Science and Photovoltaics
The structural and optical properties of pyrano[3,2-c]quinoline derivatives thin films have been explored, indicating their potential in photovoltaic applications. Studies have shown that these compounds, when used in thin-film form, exhibit properties conducive to use in organic–inorganic photodiode fabrication. This research suggests that specific pyran derivatives could be valuable in developing new photovoltaic materials and devices (H. Zeyada et al., 2016). Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights their application in organic–inorganic photodiode fabrication, further underscoring the relevance of these compounds in renewable energy technologies (H. Zeyada et al., 2016).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it’s a useful intermediate in chemical synthesis, research might focus on improving its synthesis .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O6S/c1-2-29-20(25)17-15(10-7-8-13(24(27)28)12(22)9-10)16-18(30-19(17)23)11-5-3-4-6-14(11)31-21(16)26/h3-9,15H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJPLCXHCFOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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